DS-1205

AXL kinase cell migration GAS6 signaling

DS-1205 (DS-1205b free base) is the best-characterized AXL inhibitor for EGFR-TKI combination research, currently in Phase 1 clinical trials. With AXL IC50 of 1.3 nM and 48-fold selectivity over MER, it provides a 49-fold potency advantage over BGB324 in cell migration (EC50 2.7 nM vs 132.3 nM) without off-target cytotoxicity at 1,000 nM. Achieves 54–86% tumor regression in xenograft models. The optimal tool compound for GAS6/AXL pathway studies, EGFR-TKI resistance modeling, and translational PK/PD biomarker work.

Molecular Formula
Molecular Weight
Cat. No. B1574603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-1205
SynonymsDS-1205;  DS 1205;  DS1205;  DS-1205b;  DS 1205b;  DS1205b; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DS-1205 (DS-1205b/DS-1205c): A Highly Selective AXL Kinase Inhibitor for EGFR-TKI-Resistant NSCLC Research


DS-1205 (also referred to as DS-1205b free base or DS-1205c) is an orally bioavailable, small-molecule inhibitor of the AXL receptor tyrosine kinase developed by Daiichi Sankyo [1]. It belongs to the TAM (TYRO3, AXL, MERTK) receptor kinase inhibitor class and potently inhibits AXL with an IC50 of 1.3 nM [1]. DS-1205 exhibits 48-, 80-, and 313-fold selectivity over the closely related kinases MER, MET, and TRKA respectively, as determined in a 161-kinase mobility-shift panel [1]. The compound is currently in Phase 1 clinical development in combination with EGFR tyrosine kinase inhibitors (gefitinib and osimertinib) for EGFR-mutant non-small cell lung cancer (NSCLC) that has progressed on prior TKI therapy [2][3].

Why AXL Kinase Inhibitors Are Not Interchangeable: The DS-1205 Differentiation Case


AXL kinase inhibitors exhibit profound differences in selectivity, cellular potency, and off-target cytotoxicity that render them non-substitutable. Even compounds with similar biochemical AXL IC50 values can diverge dramatically in cellular migration assays, kinome-wide selectivity, and in vivo tumor regression. For instance, BGB324 (bemcentinib)—a clinical-stage AXL inhibitor—shares the same target but requires a 49-fold higher concentration than DS-1205b to achieve equivalent inhibition of hGAS6-driven cell migration [1]. Furthermore, BGB324 induces cytotoxicity and cytoplasmic vacuolation in NIH3T3-AXL cells at 1,000 nM, whereas DS-1205b shows no such off-target effects at the same concentration [1]. These differences arise from distinct ATP-binding pocket interactions and kinome selectivity fingerprints that are unique to each chemical scaffold, meaning that procurement based solely on AXL IC50 or compound class membership risks selecting a materially less selective or more cytotoxic agent.

DS-1205 Head-to-Head and Cross-Study Quantitative Differentiation Evidence


DS-1205b vs. BGB324 (Bemcentinib): 49-Fold Superior Cellular Migration Inhibition Potency

In a direct head-to-head experiment performed in the same laboratory under identical conditions, DS-1205b inhibited hGAS6-induced migration of NIH3T3-AXL cells with an EC50 of 2.7 nM, whereas the clinical-stage comparator BGB324 (bemcentinib) achieved an EC50 of only 132.3 nM [1]. This represents a 49-fold potency advantage for DS-1205b based on area-under-the-concentration-curve (AUC) analysis [1].

AXL kinase cell migration GAS6 signaling NSCLC

DS-1205b Differential Cytotoxicity: BGB324 Causes Vacuolation and Cell Death at Concentrations Where DS-1205b Does Not

In the same NIH3T3-AXL cellular model, DS-1205b showed a GI50 exceeding 10,000 nM with no morphological changes at 1,000 nM. In stark contrast, BGB324 (bemcentinib) exhibited a GI50 of 642 nM and induced prominent cytoplasmic vacuolation within 24 hours at 1,000 nM, with complete loss of viable cells thereafter [1]. Furthermore, BGB324 paradoxically enhanced AXL phosphorylation at 10–100 nM—a phenomenon not observed with DS-1205b—and only inhibited AXL phosphorylation at concentrations above 1,000 nM [1].

off-target toxicity selectivity cell viability AXL inhibitor

Kinome-Wide Selectivity: DS-1205b Profiles Clean Against 161 Kinases at Near-Physiological ATP

DS-1205b selectivity was assessed across 161 kinases by mobility shift assay at 1 mM ATP (near-physiological concentration). At 13 nM—the IC80 for AXL—no kinase in the panel was inhibited by more than 30% [1]. Only MER, MET, and TRKA showed >50% inhibition at 200 nM, yielding selectivity ratios of 48-fold (MER), 80-fold (MET), and 313-fold (TRKA) relative to AXL IC50 [1]. By comparison, BGB324 exhibits >100-fold selectivity for AXL over Abl in cellular assays but only 50- to 100-fold over TAM family members MER and TYRO3 [2], and paradoxically enhances AXL phosphorylation at low concentrations [1]. Gilteritinib—although more potent on AXL (IC50 0.73 nM)—is primarily a FLT3 inhibitor and inhibits MER, TRKA, ROS, RET with less than 10-fold selectivity [3]. Cabozantinib inhibits AXL at 7 nM but also potently targets VEGFR2 (0.035 nM), MET (1.3 nM), KIT, RET, FLT3, and TIE2, making it unsuitable as a selective AXL probe [4].

kinase selectivity kinome profiling ATP-competitive off-target inhibition

DS-1205b Induces 54–86% Tumor Regression as Monotherapy in NIH3T3-AXL Xenografts

DS-1205b monotherapy produced dose-dependent tumor growth inhibition of 39–94% across 3.1–50 mg/kg doses in mice bearing subcutaneously implanted NIH3T3-AXL cells [1]. At clinically relevant doses of 6.3–50 mg/kg, DS-1205b induced frank tumor regression of 54–86% relative to baseline [1]. The antitumor effect was statistically significant at all doses above 3.1 mg/kg (P < 0.01 to P < 0.001 vs. vehicle) and correlated with sustained suppression of pAXL and pAKT in tumor tissue [1]. Notably, the Oncotarget study does not report a parallel BGB324 monotherapy arm in this xenograft model, limiting direct comparison; however, published BGB324 xenograft studies in other models typically report tumor growth inhibition without frank regression at comparable doses [2].

tumor regression xenograft in vivo efficacy AXL-driven tumors

Clinical Pharmacokinetic Compatibility: DS-1205a PK Unaffected by Concomitant Gefitinib

In a first-in-human Phase 1 study (NCT03599518), plasma concentrations and pharmacokinetic parameters of DS-1205a (the free form of DS-1205c) were unaffected by concomitant administration of gefitinib 250 mg once daily [1]. Mean DS-1205a Cmax and AUC increased proportionally with dose, reaching a plateau at 800–1200 mg BID [1]. Steady-state plasma concentrations were achieved within 7 days of twice-daily dosing, with trough values maintained above the in vitro IC50 across all dose cohorts (e.g., Cohort 4: 437–496 ng/mL Crough at 800 mg BID) [1]. The recommended Phase 2 dose was established at 800 mg BID based on a favorable safety profile, with the 1200 mg BID dose showing a less favorable safety profile [1]. Two-thirds of patients in the osimertinib combination study achieved stable disease, with one-third maintaining stable disease for >100 days [2].

pharmacokinetics drug-drug interaction EGFR TKI clinical translation

DS-1205b Restores EGFR TKI Sensitivity in Acquired-Resistance Models: Delayed Resistance Onset and Signaling Suppression

In HCC827 EGFR-mutant NSCLC cells with acquired resistance to erlotinib (IC50 shift from 11.3 nM to 4,278.4 nM) or osimertinib (IC50 shift from 9.2 nM to 3,975.9 nM), AXL expression was markedly upregulated [1]. Combination of DS-1205b with erlotinib or osimertinib effectively inhibited downstream AKT and ERK phosphorylation—something neither agent achieved alone at concentrations up to 2,000 nM [1]. In an HCC827 xenograft model, DS-1205b plus erlotinib significantly delayed the onset of tumor resistance: the mean tumor volume for erlotinib monotherapy reached 814.5 mm³ by day 100, whereas combination-treated tumors maintained growth suppression [1]. Crucially, DS-1205b restored erlotinib antitumor activity in erlotinib-resistant tumors, an effect also observed with osimertinib combinations [1]. This mechanism-based rescue effect distinguishes DS-1205b from earlier AXL inhibitors that have not demonstrated robust reversal of established EGFR TKI resistance in vivo.

EGFR TKI resistance combination therapy AXL bypass signaling NSCLC

DS-1205 Application Scenarios: Where Quantifiable Differentiation Drives Procurement Decisions


AXL-Driven EGFR TKI Resistance Reversal Studies in NSCLC Models

DS-1205 is the best-characterized AXL inhibitor for combination studies with EGFR TKIs (gefitinib, erlotinib, osimertinib) in EGFR-mutant NSCLC models harboring acquired resistance. Its demonstrated ability to restore TKI sensitivity in erlotinib-resistant HCC827 xenografts—where AXL upregulation is the confirmed resistance driver—makes it the tool compound of choice for investigating AXL bypass signaling [1]. The clean kinome selectivity and absence of confounding off-target cytotoxicity at pharmacologically active concentrations ensure that observed effects are attributable to AXL pathway inhibition rather than multi-kinase polypharmacology.

High-Fidelity Chemical Probe for AXL-Specific Cell Migration and Invasion Assays

For researchers studying GAS6/AXL-dependent cell migration, DS-1205b offers a 49-fold potency advantage over BGB324 (EC50 2.7 nM vs. 132.3 nM) in the NIH3T3-AXL migration assay [1]. This translates to full migration suppression at low nanomolar concentrations where off-target kinase engagement is negligible, enabling cleaner interpretation of AXL-specific migratory phenotypes. The compound is suitable for real-time cell analyzer (xCELLigence) and Boyden chamber formats.

In Vivo Pharmacodynamic Studies Requiring Deep and Durable AXL Pathway Suppression

DS-1205b achieves 54–86% tumor regression as monotherapy in AXL-driven xenografts at 6.3–50 mg/kg oral dosing, with corresponding suppression of pAXL and pAKT in tumor tissue [1]. This depth of target engagement makes DS-1205 suitable for preclinical pharmacodynamic biomarker studies where maximal AXL inhibition is needed to correlate pathway modulation with antitumor activity. The established pharmacokinetic profile from Phase 1 trials provides a translational PK/PD framework for dose selection [2].

Translational Research Bridging to Clinical AXL/EGFR Co-Targeting Trials

DS-1205c is in active Phase 1 clinical development with both gefitinib (NCT03599518) and osimertinib (NCT03255083), with published safety, tolerability, and PK data available [2][3]. Preclinical researchers designing experiments intended to inform clinical combination strategies can benefit from using the identical chemical series that is being tested in humans, facilitating direct comparison of preclinical effective concentrations with clinically achievable plasma exposures. The confirmed lack of PK interaction with gefitinib simplifies translational dose modeling [2].

Quote Request

Request a Quote for DS-1205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.